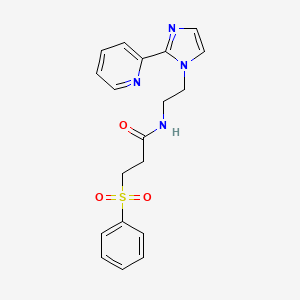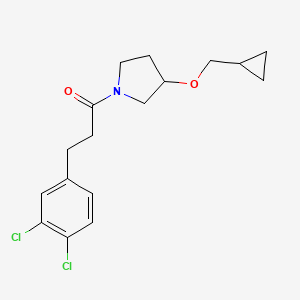![molecular formula C8H8N2O2 B2951805 5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one CAS No. 57053-27-7](/img/structure/B2951805.png)
5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one, also known as 5-AMFPC, is an organic compound of the furopyridine family. It is a heterocyclic compound composed of five nitrogen atoms, four carbon atoms, and two oxygen atoms. It is a colorless solid that is structurally related to the pyridone family of compounds. 5-AMFPC has a variety of applications in the field of medicine, including as a therapeutic agent and in the synthesis of other molecules.
Aplicaciones Científicas De Investigación
5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one has a variety of applications in the field of scientific research. It has been used as a model compound to study the conformational properties of furopyridine molecules. It has also been used as a model compound to study the reactivity of furopyridine molecules. This compound has also been used in the synthesis of other molecules, such as derivatives of the pyridine family.
Mecanismo De Acción
The exact mechanism of action of 5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one is not well understood. However, it is believed to act by binding to the active site of enzymes, which are involved in the metabolism of other molecules. This binding may alter the activity of the enzymes, leading to changes in the metabolism of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have anti-inflammatory and anti-oxidant properties in animal models. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one in laboratory experiments include its low cost, relative stability, and ease of synthesis. However, there are some limitations to its use in laboratory experiments. For example, its activity is highly dependent on pH, and it can be toxic in high concentrations. In addition, its activity can be affected by other compounds, such as metal ions.
Direcciones Futuras
Future research on 5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one could focus on its potential as an anti-cancer agent and its mechanism of action. In addition, further research could be conducted to explore its potential as a therapeutic agent for other diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases. Finally, research could be conducted to explore the potential of this compound as a drug delivery system.
Métodos De Síntesis
5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one can be synthesized through a number of methods. The most commonly used method is the reaction of 5-amino-6-methylfurfuryl chloride with pyridine in the presence of a base. This reaction yields this compound as the major product, with minor amounts of other byproducts. Other methods for the synthesis of this compound include the reaction of 5-amino-6-methylfurfuryl bromide with pyridine in the presence of a base, and the reaction of 5-amino-6-methylfurfuryl amide with pyridine in the presence of a base.
Propiedades
IUPAC Name |
5-amino-6-methylfuro[3,2-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-4-7-6(2-3-12-7)8(11)10(5)9/h2-4H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEUZDUSNOXNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CO2)C(=O)N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2951722.png)
![N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B2951723.png)
![N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2951724.png)

![(R)-methyl 5-(6-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2951728.png)



![2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl N-methylcarbamate](/img/structure/B2951737.png)

![N-(4-ethylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2951741.png)
![3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2951742.png)
![10,13-Dimethyl-17-[(trimethylsilyl)oxy]-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile](/img/structure/B2951743.png)
